1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is an organic compound that features a complex structure with a chlorophenyl group, a thiophenyl group, and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorophenyl compound with a suitable reagent to introduce the chlorophenyl group.
Introduction of the thiophenyl group: The thiophenyl group is introduced through a reaction with a thiophene derivative under controlled conditions.
Addition of the hydroxyphenyl group: The hydroxyphenyl group is added using a phenol derivative in the presence of a suitable catalyst.
Final assembly: The final step involves the coupling of the intermediates to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrazole: This compound shares structural similarities but differs in the presence of a pyrazole ring.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar chlorophenyl and thiophenyl structure but includes a pyrazole and carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c21-17-9-3-14(4-10-17)12-22-20(25)23-13-18(24)15-5-7-16(8-6-15)19-2-1-11-26-19/h1-11,18,24H,12-13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSDZYDMGHWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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